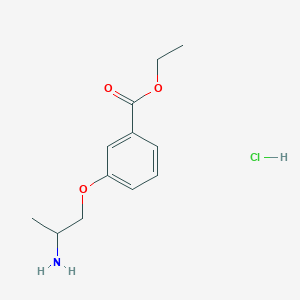

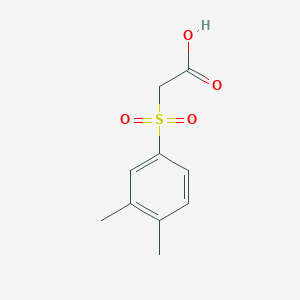

Ethyl 3-(2-aminopropoxy)benzoate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride, also known as Ethyl 3-(2-aminopropoxy)benzoate hydrochloride or EAPB HCl, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Pharmacological Characterization in Preterm Labor Treatment

Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride has been characterized as a potent and selective β3-adrenoceptor agonist for treating preterm labor. Studies have shown its effectiveness in inhibiting spontaneous contractions in human near-term myometrial strips and suppressing myometrial contractions in vivo without significant effects on heart rate or blood pressure, indicating its potential therapeutic use during preterm labor (Croci et al., 2007).

Application in Peptide Synthesis

The compound has been used in peptide synthesis, particularly in protecting the amino group with 2-benzoyl-2-ethoxycarbonylvinyl-1 and 2-benzoylamino-2-methoxycarbonylvinyl groups. This application is significant in the synthesis of dehydropeptide derivatives containing N-terminal 3-heteroarylamino-2,3-dehydroalanine, demonstrating its utility in advanced organic synthesis (Svete et al., 1997).

Antimycobacterial and Photosynthetic Electron Transport Effects

Research has also explored its antimycobacterial properties. Certain derivatives of Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride have shown higher activity against mycobacterial species like M. avium and M. intracellulare compared to standard treatments. Additionally, these compounds have demonstrated significant stimulation of the rate of photosynthetic electron transport in spinach chloroplasts, indicating a potential impact on thylakoid membrane permeability (Tengler et al., 2013).

Antibacterial Applications

A study on novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine Derivatives using Vilsmeier Reagent reported antibacterial activity. Derivatives of Ethyl 3-(2-aminopropoxy)benzoate; hydrochloride exhibited significant antibacterial ability against both gram-negative and gram-positive bacteria, highlighting its potential in developing new antibacterial agents (Shakir et al., 2020).

Optical Nonlinear Properties

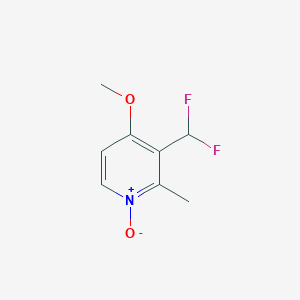

Research on Schiff and Mannich Bases of Isatin Derivatives with Ethyl-4-amino benzoate has revealed that these compounds exhibit nonlinear refractive indices and optical limiting properties. This suggests their application in optical materials technology, such as in the development of optical limiters (Abdullmajed et al., 2021).

Propiedades

IUPAC Name |

ethyl 3-(2-aminopropoxy)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-3-15-12(14)10-5-4-6-11(7-10)16-8-9(2)13;/h4-7,9H,3,8,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWDHPDRNZCKFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-aminopropoxy)benzoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

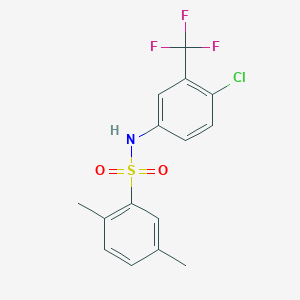

![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)

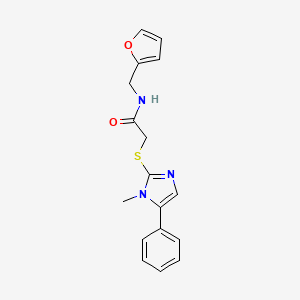

![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)

![ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate](/img/structure/B2796120.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2796125.png)

![2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2796127.png)